

Comparing 1-Dodecanamine, hydrobromide with other alkylammonium halides

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Compound of Interest

Compound Name: **1-Dodecanamine, hydrobromide**

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An In-depth Comparative Guide to **1-Dodecanamine, hydrobromide** and Other Alkylammonium Halides for Researchers and Drug Development Professionals

Executive Summary

Alkylammonium halides are a versatile class of amphiphilic molecules with significant utility across various scientific disciplines, from surfactant chemistry to antimicrobial research and materials science. This guide provides a detailed comparison of **1-dodecanamine, hydrobromide** (dodecylammonium bromide, DAB), a primary alkylammonium salt, with other members of this family, including those with varying alkyl chain lengths, headgroup structures (primary vs. quaternary), and halide counterions. We will explore how subtle changes in molecular architecture dictate critical physicochemical properties and, consequently, performance in key applications. This analysis is grounded in experimental data and established protocols to empower researchers to make informed decisions for their specific needs.

Fundamental Physicochemical Properties: A Comparative Overview

The performance of an alkylammonium halide is fundamentally dictated by its molecular structure. The three primary variables are the length of the hydrophobic alkyl chain, the nature of the hydrophilic ammonium headgroup, and the type of halide counterion. **1-Dodecanamine, hydrobromide** (DAB) is a primary alkylammonium salt with a dodecyl chain and a bromide counterion. It is a relatively hydrophobic cation with a large hydrocarbon tail, which confers unique properties compared to shorter-chain analogues like tetraethylammonium bromide (TEAB) or longer-chain analogues like behenyltrimethylammonium bromide (BTAB).

hydrobromide, with its 12-carbon chain and primary ammonium headgroup, occupies a crucial position within this chemical space.

The primary structural difference between **1-dodecanamine, hydrobromide** (a primary ammonium salt) and compounds like dodecyltrimethylammonium bromide (DTAB) is the substitution on the nitrogen atom. DAB has three hydrogen atoms, making its charge pH-dependent, while DTAB has three methyl groups, resulting in a permanent positive charge regardless of pH. This distinction is critical for applications in varying pH environments.

Below is a comparative table of key physicochemical properties for **1-dodecanamine, hydrobromide** and selected alternatives.

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Headgroup Type | Critical Micelle Concentration (CMC) |
|----------------------------------|----------------------------|------------|-------------------------------------|--------------------------|---------------------|--------------------------------------|
| 1-Dodecanamine, hydrobromide | DAB | 26204-55-7 | C ₁₂ H ₂₈ BrN | 266.27[1][2] | Primary Ammonium | ~12-15 mM |
| Dodecyltrimethylammonium bromide | DTAB / C ₁₂ TAB | 1119-94-4 | C ₁₅ H ₃₄ BrN | 308.34[3][4] | Quaternary Ammonium | ~15-20 mM[5] |
| Cetyltrimethylammonium bromide | CTAB / C ₁₆ TAB | 57-09-0 | C ₁₉ H ₄₂ BrN | 364.45 | Quaternary Ammonium | ~0.9-1.0 mM[6] |
| Decyltrimethylammonium bromide | C ₁₀ TAB | 2082-84-0 | C ₁₃ H ₃₀ BrN | 280.29 | Quaternary Ammonium | ~65-69 mM[7] |
| Dodecylammonium chloride | DAC | 929-73-7 | C ₁₂ H ₂₈ ClN | 221.82 | Primary Ammonium | ~13 mM[5] |

Note: CMC values can vary with temperature, ionic strength, and measurement technique.

Performance Analysis in Key Applications

Surfactant Efficacy and Micellization

A primary function of alkylammonium halides is their role as surfactants—agents that reduce surface tension and form micelles above a certain concentration, the Critical Micelle

Concentration (CMC). The CMC is a crucial measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to achieve saturation of interfaces and form micelles, which is often desirable for cost and performance.[8]

Causality Behind Performance:

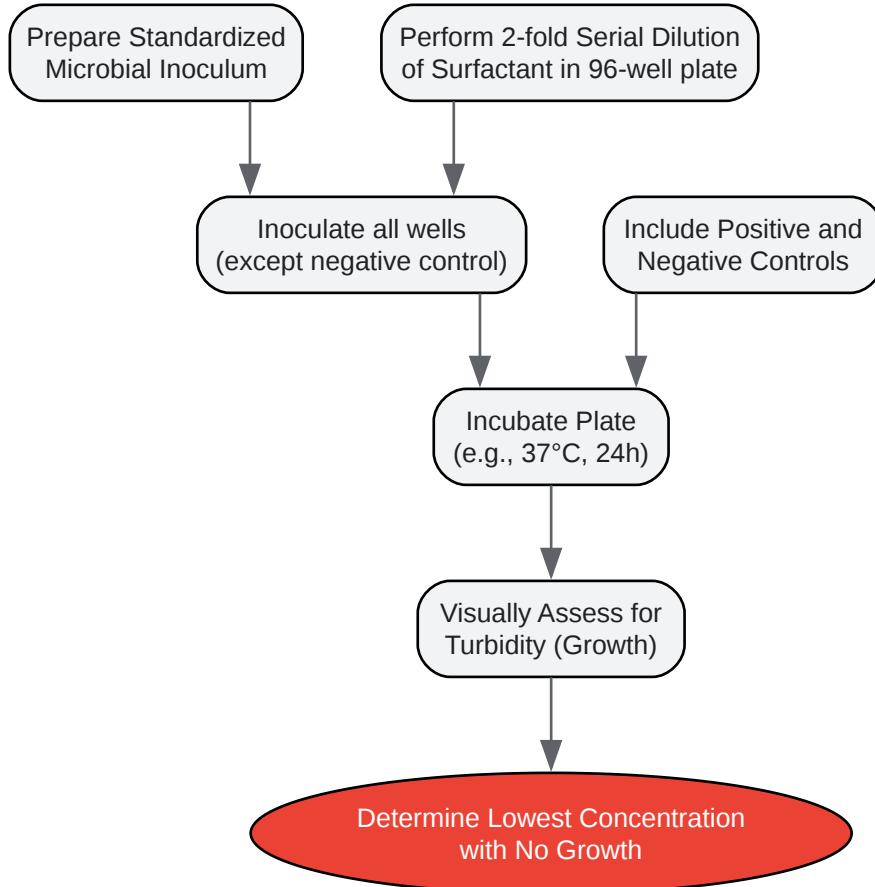
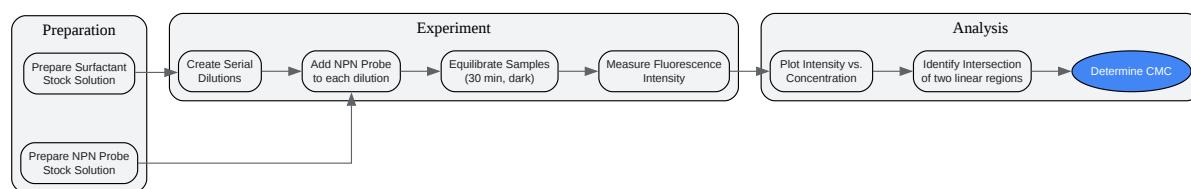
- Alkyl Chain Length: As demonstrated in the table above, increasing the alkyl chain length from C10 (C₁₀TAB) to C16 (CTAB) dramatically decreases the CMC.[6][7] This is due to the increased hydrophobicity of the longer tail, which provides a stronger driving force for the molecule to leave the aqueous phase and self-assemble into micelles.
- Headgroup: The larger steric bulk of the trimethylammonium headgroup in DTAB compared to the primary ammonium headgroup in DAB can influence micelle packing and shape, although its effect on CMC is generally less pronounced than that of the alkyl chain.
- Counterion: The nature of the halide counterion (e.g., Br⁻ vs. Cl⁻) can also subtly influence micellization. Bromide is a "softer" ion than chloride and binds more closely to the micelle surface, which can slightly lower the CMC compared to the chloride analogue.[9]

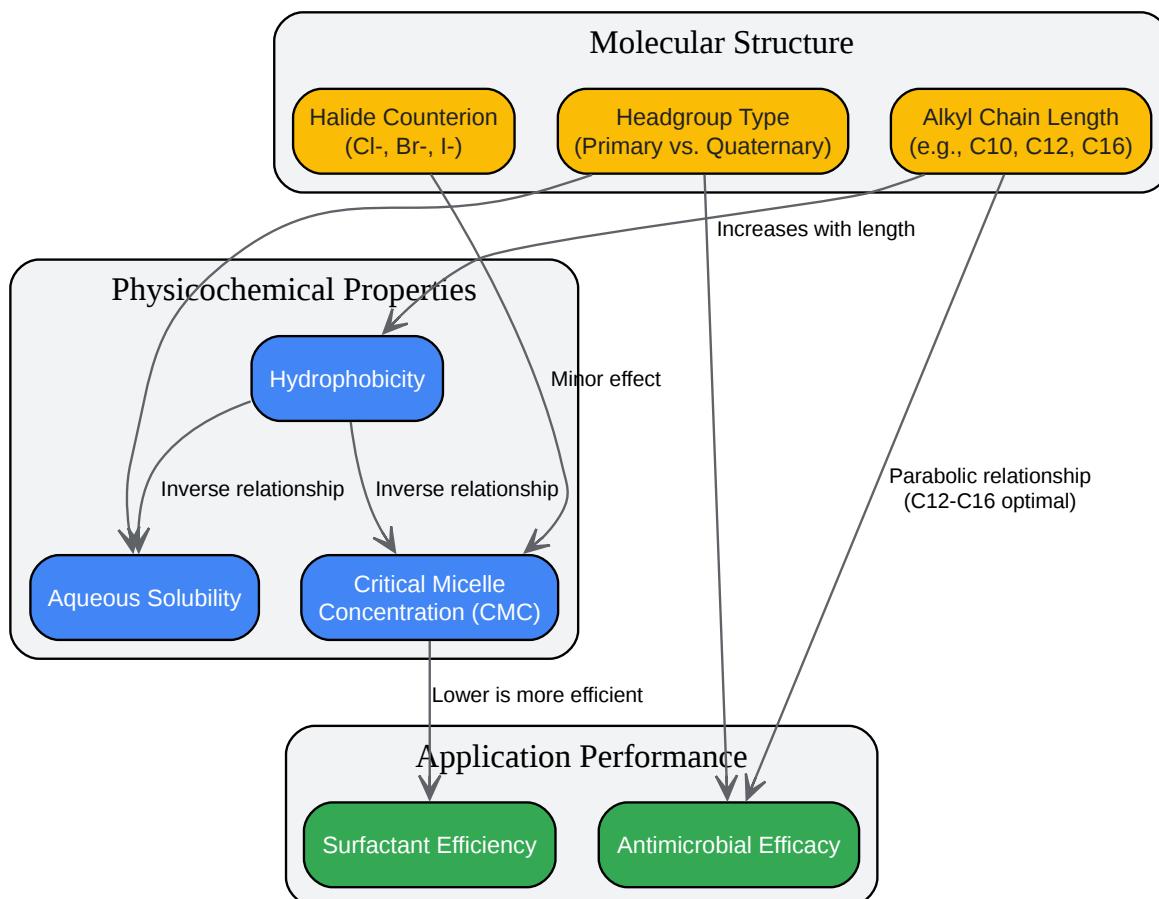
This protocol utilizes a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which exhibits a significant increase in fluorescence quantum yield when it partitions from the aqueous environment into the hydrophobic core of a micelle.[10] This change allows for precise determination of the onset of micellization.

Methodology:

- Stock Solution Preparation: Prepare a concentrated stock solution of the alkylammonium halide (e.g., 100 mM **1-dodecanamine, hydrobromide**) in deionized water. Prepare a stock solution of the NPN probe (e.g., 1 mM) in methanol.
- Serial Dilutions: Create a series of dilutions of the surfactant solution in volumetric flasks.
- Probe Addition: To each dilution, add a small, constant aliquot of the NPN stock solution to achieve a final probe concentration of approximately 1 μ M. Ensure the methanol volume is less than 1% of the total volume to avoid solvent effects.

- Equilibration: Allow the solutions to equilibrate for at least 30 minutes in the dark at a constant temperature.
- Fluorescence Measurement: Using a spectrofluorometer, excite the samples at the appropriate wavelength for NPN (e.g., 340 nm) and record the emission intensity at the wavelength of maximum emission (e.g., 420 nm).
- Data Analysis: Plot the fluorescence intensity as a function of surfactant concentration. The plot will show two distinct linear regions. The intersection of the lines fitted to these two regions corresponds to the CMC.



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